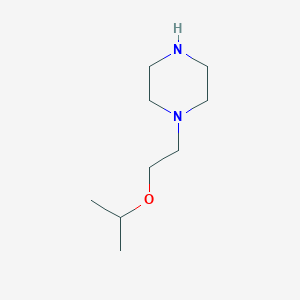
4-Chloro-2-(4-fluorophenyl)sulfanylbenzoic acid
Vue d'ensemble
Description
4-Chloro-2-(4-fluorophenyl)sulfanylbenzoic acid (CFSBA) is a highly versatile compound with a wide range of applications in scientific research, laboratory experiments, and other industrial applications. In particular, CFSBA has been extensively studied and utilized in the fields of medicinal chemistry, biochemistry, and pharmacology.
Applications De Recherche Scientifique
Synthesis and Pharmacological Evaluation
4-Chloro-2-(4-fluorophenyl)sulfanylbenzoic acid and related compounds have been used in the synthesis of various derivatives with potential pharmacological applications. For instance, a study by Bhat et al. (2016) demonstrated the use of similar compounds in synthesizing 1,3,4-oxadiazole derivatives. These derivatives were evaluated for their anti-convulsant and anti-inflammatory activities, showing significant biological activities supported by in silico molecular docking studies (Bhat et al., 2016).
Building Block in Solid-Phase Synthesis
Křupková et al. (2013) explored the use of a compound structurally similar to 4-Chloro-2-(4-fluorophenyl)sulfanylbenzoic acid in solid-phase synthesis. They found that 4-Chloro-2-fluoro-5-nitrobenzoic acid can serve as a multireactive building block in heterocyclic oriented synthesis, leading to various condensed nitrogenous cycles (Křupková et al., 2013).
Supramolecular Structures in Organotin Complexes
Ma et al. (2005) synthesized new organotin complexes with 4-sulfanylbenzoic acid, a compound related to 4-Chloro-2-(4-fluorophenyl)sulfanylbenzoic acid. Their research revealed diverse supramolecular structures involving intermolecular interactions, highlighting the versatility of these compounds in creating complex molecular architectures (Ma et al., 2005).
Photo-degradation in Thiazole-Containing Compounds
Wu et al. (2007) investigated the photo-degradation behavior of thiazole-containing compounds, including those structurally similar to 4-Chloro-2-(4-fluorophenyl)sulfanylbenzoic acid. Their study provided insights into the degradation pathways and potential applications of these compounds in understanding photochemical reactions (Wu et al., 2007).
Safety And Hazards
Propriétés
IUPAC Name |
4-chloro-2-(4-fluorophenyl)sulfanylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClFO2S/c14-8-1-6-11(13(16)17)12(7-8)18-10-4-2-9(15)3-5-10/h1-7H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRXSESXCUUOFHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)SC2=C(C=CC(=C2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClFO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30605961 | |
| Record name | 4-Chloro-2-[(4-fluorophenyl)sulfanyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30605961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-(4-fluorophenyl)sulfanylbenzoic acid | |
CAS RN |
54435-14-2 | |
| Record name | 4-Chloro-2-[(4-fluorophenyl)sulfanyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30605961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Naphtho[2,3-c][1,2,5]thiadiazole](/img/structure/B1321663.png)





![[2-(3-Ethyl-[1,2,4]triazol-4-yl)-phenoxy]-acetic acid](/img/structure/B1321686.png)

